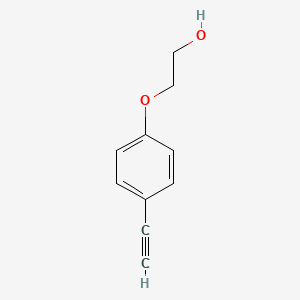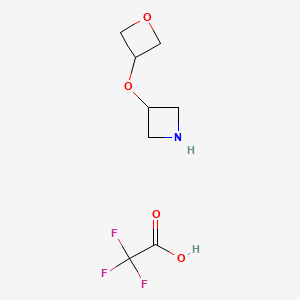
3-(Oxetan-3-yloxy)azetidine, trifluoroacetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(Oxetan-3-yloxy)azetidine, trifluoroacetic acid is a compound that combines the structural features of both azetidine and oxetane rings. Azetidines are four-membered nitrogen-containing heterocycles, while oxetanes are four-membered oxygen-containing heterocycles. The presence of trifluoroacetic acid adds to the compound’s reactivity and stability.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Oxetan-3-yloxy)azetidine typically involves the formation of the azetidine and oxetane rings through cyclization reactions. One common method is the intramolecular cyclization of suitable precursors. For example, the synthesis can start with the preparation of (N-Boc-azetidin-3-ylidene)acetate from (N-Boc)azetidin-3-one using the Horner–Wadsworth–Emmons reaction. This intermediate can then undergo aza-Michael addition with NH-heterocycles to yield the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The scalability of these methods would depend on the availability of starting materials and the efficiency of the cyclization reactions.
Análisis De Reacciones Químicas
Types of Reactions
3-(Oxetan-3-yloxy)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form more reactive intermediates.
Reduction: Reduction reactions can be used to modify the functional groups on the azetidine and oxetane rings.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxetane ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and alcohols. Reaction conditions typically involve controlled temperatures and the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Aplicaciones Científicas De Investigación
Mecanismo De Acción
The mechanism of action of 3-(Oxetan-3-yloxy)azetidine involves its interaction with molecular targets through its reactive functional groups. The oxetane and azetidine rings can undergo ring-opening reactions, which allow the compound to form covalent bonds with target molecules. This reactivity is exploited in various applications, including drug design and materials science .
Comparación Con Compuestos Similares
Similar Compounds
Azetidine: A four-membered nitrogen-containing heterocycle with similar reactivity and applications.
Oxetane: A four-membered oxygen-containing heterocycle used in similar synthetic and medicinal applications.
3,3-Diaryloxetanes: Compounds with similar structural features and applications in drug discovery.
Uniqueness
3-(Oxetan-3-yloxy)azetidine is unique due to the combination of both azetidine and oxetane rings in a single molecule. This dual-ring structure provides enhanced reactivity and versatility in synthetic applications. Additionally, the presence of trifluoroacetic acid further enhances the compound’s stability and reactivity, making it a valuable tool in various fields of research .
Propiedades
Fórmula molecular |
C8H12F3NO4 |
|---|---|
Peso molecular |
243.18 g/mol |
Nombre IUPAC |
3-(oxetan-3-yloxy)azetidine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C6H11NO2.C2HF3O2/c1-5(2-7-1)9-6-3-8-4-6;3-2(4,5)1(6)7/h5-7H,1-4H2;(H,6,7) |
Clave InChI |
OZNPABFNLYTXHG-UHFFFAOYSA-N |
SMILES canónico |
C1C(CN1)OC2COC2.C(=O)(C(F)(F)F)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


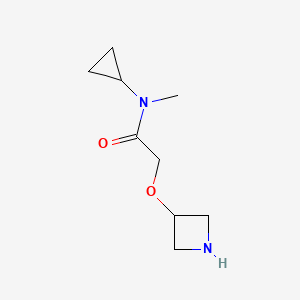
![4-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-hydroxypropyl]benzoic acid](/img/structure/B13474109.png)
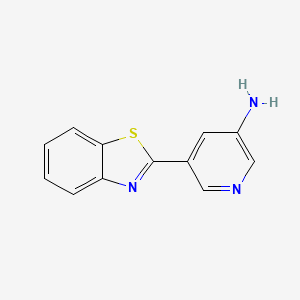




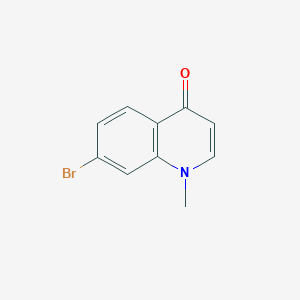
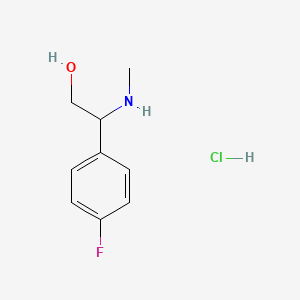

![[3-(Oxan-4-yl)1,2-oxazol-5-yl]methanamine](/img/structure/B13474156.png)
